Isoquinolin-1-ylmethyl-methyl-amine

Catalog No.
S1546784
CAS No.
144163-92-8
M.F
C11H12N2
M. Wt
172.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isoquinolin-1-ylmethyl-methyl-amine

CAS Number

144163-92-8

Product Name

Isoquinolin-1-ylmethyl-methyl-amine

IUPAC Name

1-isoquinolin-1-yl-N-methylmethanamine

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

InChI

InChI=1S/C11H12N2/c1-12-8-11-10-5-3-2-4-9(10)6-7-13-11/h2-7,12H,8H2,1H3

InChI Key

YNPPUPMDRRQNCU-UHFFFAOYSA-N

SMILES

CNCC1=NC=CC2=CC=CC=C21

Canonical SMILES

CNCC1=NC=CC2=CC=CC=C21

Isoquinolin-1-ylmethyl-methyl-amine is an organic compound with the molecular formula C11H12N2C_{11}H_{12}N_2. It features a structure that includes an isoquinoline moiety attached to a methylamine group. Isoquinoline itself is a bicyclic compound derived from quinoline, characterized by a nitrogen atom in the aromatic ring. The presence of the methylamine group enhances its reactivity and potential biological activity, making it a subject of interest in medicinal chemistry.

, including:

  • Oxidation: This compound can be oxidized to form N-oxides, which are important in various chemical processes and may exhibit different biological activities.
  • Reduction: It can undergo reduction reactions, potentially leading to the formation of secondary amines or other derivatives.
  • Alkylation: The amine group can react with alkyl halides to form quaternary ammonium salts, expanding its utility in synthetic chemistry.

Isoquinolin-1-ylmethyl-methyl-amine exhibits significant biological activities, including:

  • Antimicrobial Properties: Studies have shown that isoquinoline derivatives often possess antimicrobial effects, which may extend to isoquinolin-1-ylmethyl-methyl-amine due to its structural similarities .
  • Neuroprotective Effects: Compounds containing isoquinoline structures are being investigated for their neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases .
  • Anticancer Activity: Some derivatives of isoquinoline have demonstrated anticancer properties, suggesting that isoquinolin-1-ylmethyl-methyl-amine could also play a role in cancer therapy .

The synthesis of isoquinolin-1-ylmethyl-methyl-amine can be achieved through various methods:

  • Condensation Reactions: One common method involves the condensation of isoquinoline with formaldehyde and methylamine under acidic conditions, leading to the formation of isoquinolin-1-ylmethyl-methyl-amine.
  • Reduction of Isoquinoline Derivatives: Starting from isoquinoline derivatives, reduction reactions using reducing agents such as lithium aluminum hydride can yield the desired amine product .
  • Multi-step Synthesis: More complex syntheses may involve multiple steps, including protection-deprotection strategies and functional group transformations to achieve high purity and yield of isoquinolin-1-ylmethyl-methyl-amine .

Isoquinolin-1-ylmethyl-methyl-amine finds applications in several fields:

  • Pharmaceuticals: Due to its biological activity, it is being explored as a potential lead compound for drug development targeting various diseases.
  • Chemical Research: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals .
  • Material Science: Its unique properties may also be exploited in developing new materials with specific functionalities.

Studies on the interactions of isoquinolin-1-ylmethyl-methyl-amine with biological targets are crucial for understanding its pharmacological potential. Research has indicated:

  • Enzyme Inhibition: Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, which could be beneficial for therapeutic applications .
  • Receptor Binding: Investigations into receptor interactions have shown promise for neuroactive compounds that could modulate neurotransmitter systems .

Similar Compounds

Several compounds share structural similarities with isoquinolin-1-ylmethyl-methyl-amine. Here are some notable examples:

Compound NameStructure TypeUnique Features
IsoquinolinBicyclic nitrogenous baseBasic structure without additional functional groups
MethylamineSimple amineLacks aromatic character; more reactive
Isoquinolin-7-methanamineIsoquinoline derivativeDifferent position of substitution affecting activity
1-MethylisoquinolineMethylated isoquinolineVariation in methylation pattern

These compounds highlight the uniqueness of isoquinolin-1-ylmethyl-methyl-amine, particularly its dual functionality as both an aromatic compound and a primary amine. Its diverse reactivity and biological activities set it apart from simpler amines and other isoquinoline derivatives.

XLogP3

1.5

Dates

Last modified: 07-17-2023

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